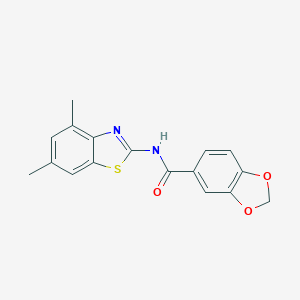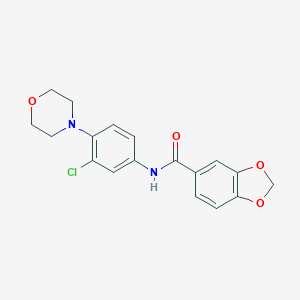![molecular formula C19H22N2O3S B251392 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B251392.png)
2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, also known as CPTH-11, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
作用機序
2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide works by inhibiting the activity of the histone acetyltransferase enzyme, which is involved in the regulation of gene expression. By inhibiting this enzyme, 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can reduce the expression of genes that are involved in cancer growth, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide are still being studied. However, research has shown that 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can inhibit the growth of cancer cells, reduce inflammation, and have potential as a treatment for Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide in lab experiments is its ability to inhibit the histone acetyltransferase enzyme, which is involved in the regulation of gene expression. This makes 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide a useful tool for studying the role of gene expression in various diseases. However, one limitation of using 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide in lab experiments is its low yield, which can make it difficult to obtain large quantities of the compound.
将来の方向性
There are many future directions for the study of 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the study of the biochemical and physiological effects of 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the potential use of 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide as a therapeutic agent in these diseases should be further explored. Finally, the development of more potent and selective inhibitors of the histone acetyltransferase enzyme could lead to the development of more effective treatments for various diseases.
合成法
The synthesis of 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide to form 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide. The yield of this reaction is typically around 50%.
科学的研究の応用
2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has been shown to inhibit the growth of cancer cells by targeting the histone acetyltransferase enzyme, which is involved in the regulation of gene expression. Inflammation research has shown that 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has been shown to have potential as a treatment for Alzheimer's disease by inhibiting the activity of the enzyme that produces beta-amyloid peptides.
特性
分子式 |
C19H22N2O3S |
|---|---|
分子量 |
358.5 g/mol |
IUPAC名 |
2-[(2-methoxy-3-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-11-7-6-9-13(16(11)24-2)18(23)21-19-15(17(20)22)12-8-4-3-5-10-14(12)25-19/h6-7,9H,3-5,8,10H2,1-2H3,(H2,20,22)(H,21,23) |
InChIキー |
JJJFQVGJQSITNL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251312.png)
![N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251313.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251314.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251315.png)

![N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251320.png)

![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251324.png)
![N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)


![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)